molecular formula C17H21NO3 B1326361 4'-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone CAS No. 898756-76-8

4'-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Cat. No. B1326361
CAS RN: 898756-76-8
M. Wt: 287.35 g/mol
InChI Key: CDTSOEKCKVCGCS-UHFFFAOYSA-N
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Description

The compound 4'-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a butyrophenone derivative, which is a class of compounds known for their biological activities, including antimicrobial and hypotensive effects. Butyrophenones typically consist of a butyrophenone moiety attached to various other functional groups that can modify their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of butyrophenone derivatives can involve multiple steps starting from related compounds. For instance, the preparation of certain butyrophenone derivatives has been described starting from 4-cyano-4-phenylcyclohexan-1-ones, which are then further modified to introduce additional functional groups . Although the specific synthesis of 4'-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is not detailed in the provided papers, similar synthetic routes may be applicable by introducing the appropriate precursors and reagents.

Molecular Structure Analysis

The molecular structure of butyrophenone derivatives is characterized by the presence of a butyrophenone core, which can be further substituted with various groups. The presence of a cyano group and a dioxanyl group in the compound of interest suggests that it may have unique electronic and steric properties that could influence its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Butyrophenone derivatives can undergo a variety of chemical reactions. For example, reactions with antipyrin can lead to the formation of new heterocyclic compounds with potential biological activity . The reactivity of the butyrophenone core can be further explored by reacting with different nucleophiles, electrophiles, or enzymes, leading to a diverse array of products. Enzyme-catalyzed reactions, in particular, can be used to achieve improved resolution of chiral butyrophenone derivatives, as demonstrated with the resolution of a related compound using Pseudomonas fluorescens .

Physical and Chemical Properties Analysis

The physical and chemical properties of butyrophenone derivatives are influenced by their molecular structure. The presence of a cyano group can contribute to the polarity of the compound, while the dioxanyl group may affect its solubility and steric properties. The hypotensive activity observed in some butyrophenone derivatives with specific substitutions suggests that minor changes in the molecular structure can significantly impact the biological properties of these compounds . Additionally, the use of enzymes for the resolution of chiral butyrophenones indicates that these compounds can exhibit stereoselectivity in their biological activity .

Scientific Research Applications

Synthetic Methodology and Chemical Reactions

  • Reaction of 4,4-Dimethyl-1,3-dioxane with Dinitriles : Research demonstrates the synthetic utility of dioxane derivatives in producing compounds that can be hydrolyzed to give amino alcohols, highlighting potential pathways for synthesizing bioactive molecules or intermediates in organic synthesis (Kuznetsov et al., 2001).

  • Ultrasonically Assisted N-Cyanoacylation : This study explores the use of ultrasonication as an efficient and eco-friendly method for N-cyanoacylation, leading to the synthesis of cyanoacetamide derivatives, including benzophenone derivatives. The application of ultrasonication shows promise in enhancing reaction yields and purities, which could be relevant for the synthesis of compounds similar to the one of interest (Almarhoon et al., 2020).

  • Synthesis and Application in Plastic Solar Cells : A study on the synthesis of oligophenylenevinylenes using monomers, including a dioxane derivative, demonstrates the application of these compounds in the development of photovoltaic cells. This suggests potential use in materials science and renewable energy research (Jørgensen & Krebs, 2005).

Potential Biological Activities

  • Antimicrobial Activities of Cyano-NNO-azoxy Pyrazole Derivatives : Although this study does not directly involve the specific compound , it illustrates the antimicrobial potential of cyano-containing molecules. The presence of the cyano function was deemed essential for activity, suggesting that structurally related compounds might also possess bioactivity (Boschi et al., 2011).

Advanced Materials and Chemical Synthesis

  • Crystal Structures of Butyrate and 1,3-Dioxane Derivatives : The study on the synthesis and characterization of butyrate and dioxane derivatives, including crystal structure determination, contributes to the understanding of molecular architectures and could inform the design of new materials or compounds with specific properties (Jebas et al., 2013).

properties

IUPAC Name

4-[4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-17(2)11-20-16(21-12-17)5-3-4-15(19)14-8-6-13(10-18)7-9-14/h6-9,16H,3-5,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTSOEKCKVCGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646046
Record name 4-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

CAS RN

898756-76-8
Record name 4-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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